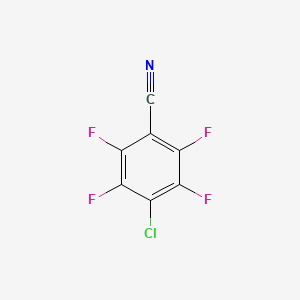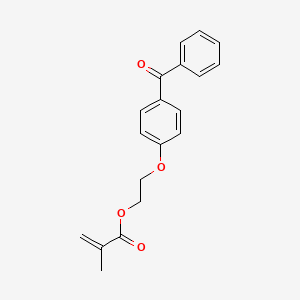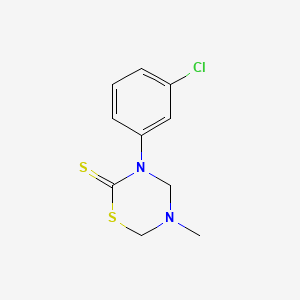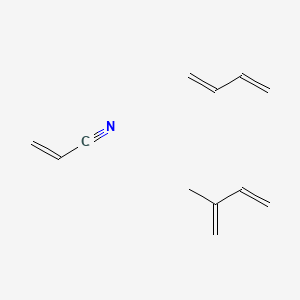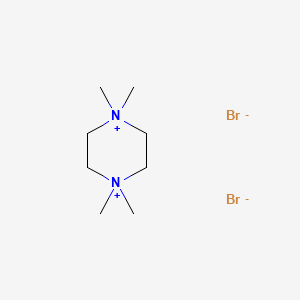![molecular formula C13H18O2 B14688415 2-[(2-Butylphenoxy)methyl]oxirane CAS No. 29756-52-3](/img/structure/B14688415.png)
2-[(2-Butylphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Butylphenoxy)methyl]oxirane is an organic compound with the molecular formula C13H18O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butylphenoxy)methyl]oxirane typically involves the reaction of 2-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .
Industrial Production Methods
On an industrial scale, the production of epoxides like this compound often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Butylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids or bases and involve the cleavage of the epoxide ring to form diols or other products.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols to form substituted products.
Common Reagents and Conditions
Acidic conditions: Under acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack.
Basic conditions: Under basic conditions, nucleophiles such as hydroxide ions can attack the less substituted carbon of the epoxide ring, leading to ring opening.
Major Products Formed
Diols: The hydrolysis of the epoxide ring in the presence of water forms diols.
Substituted alcohols: Reaction with alcohols forms β-alkoxyalcohols.
Aplicaciones Científicas De Investigación
2-[(2-Butylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: Epoxides are used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Butylphenoxy)methyl]oxirane involves the nucleophilic attack on the epoxide ring, leading to ring opening. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles. The reaction can proceed through either an S_N2 or S_N1 mechanism, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-tert-Butylphenoxy)methyl]oxirane: This compound has a similar structure but with a tert-butyl group instead of a butyl group.
2-[(2-Methylphenoxy)methyl]oxirane: This compound has a methyl group instead of a butyl group.
Uniqueness
2-[(2-Butylphenoxy)methyl]oxirane is unique due to its specific substituent groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the butyl group can affect the steric and electronic properties of the compound, making it distinct from other similar epoxides .
Propiedades
Número CAS |
29756-52-3 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-[(2-butylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C13H18O2/c1-2-3-6-11-7-4-5-8-13(11)15-10-12-9-14-12/h4-5,7-8,12H,2-3,6,9-10H2,1H3 |
Clave InChI |
HJEORQYOUWYAMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=CC=C1OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


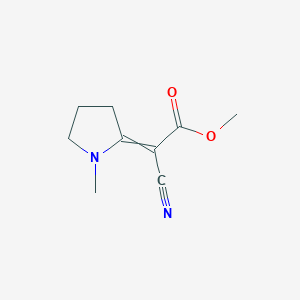
![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)
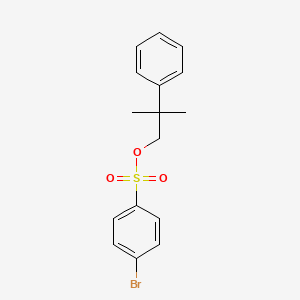
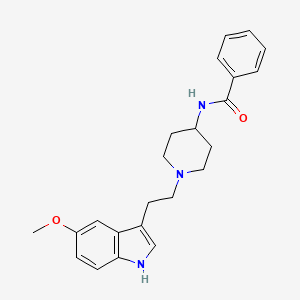
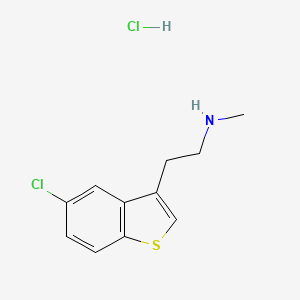
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
